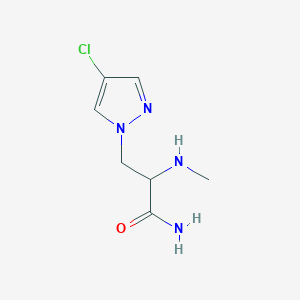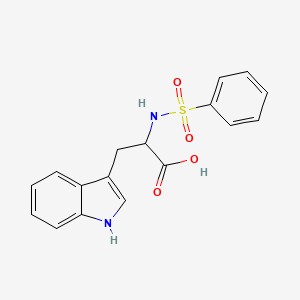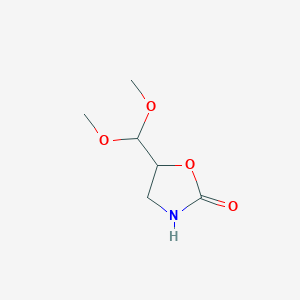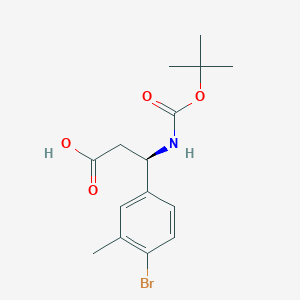
(R)-3-(4-Bromo-3-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 3-methylphenylacetic acid, followed by the introduction of the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting group reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones, de-brominated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a versatile intermediate for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicine, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and the protected amino group can engage in various interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-(4-chloro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3R)-3-(4-fluoro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3R)-3-(4-iodo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
Compared to its analogs, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific chemical reactions, such as electrophilic aromatic substitution, that are not possible with other halogens.
This detailed article provides a comprehensive overview of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H20BrNO4 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
(3R)-3-(4-bromo-3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-7-10(5-6-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
SFPMDYNEMVBCMP-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



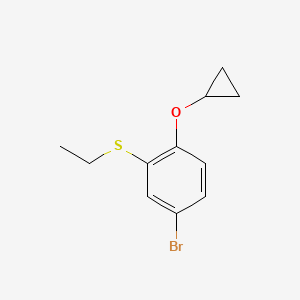
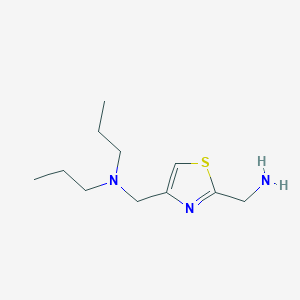
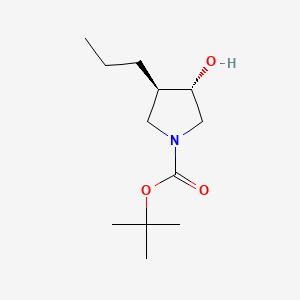
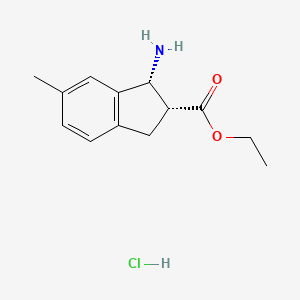
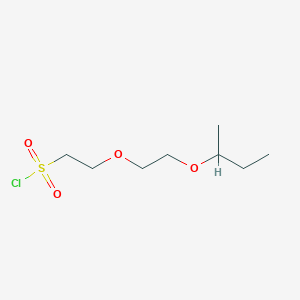
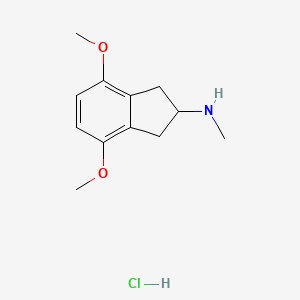
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
